molecular formula C11H15NO2 B8639014 1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester

1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester

Cat. No.: B8639014
M. Wt: 193.24 g/mol
InChI Key: VCRYIEDRMFKQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-cyanospiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-14-9(13)11(8-12)7-10(11)5-3-2-4-6-10/h2-7H2,1H3

InChI Key

VCRYIEDRMFKQJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyano-cyclohexylidene-acetic acid methyl ester (20.0 g, 112 mmol) in acetonitrile (400 mL) was added nitromethane (30 mL, 558 mmol) followed by dropwise addition of DBU (16.9 mL, 113 mmol) over five minutes. The solution went from clear to orange and was stirred at room temperature for 5.5 hours. The solution was diluted with ether (1 L), washed with 1N HCl (2×250 mL) and then brine (2×250 mL). The organic layer was dried over sodium sulfate, filtered and evaporated. The residue was chromatographed on a wet-packed silica gel column (6.5×40 cm) eluting with 95:5 hexanes/ethyl acetate. The appropriate fractions were combined and evaporated to give 18.6 g (86%) of 1-cyano-spiro[2.5]octane-1-carboxylic acid methyl ester as a clear oil: 1H NMR (300 MHz, CDCl3) δ 1.35 (m, 1H), 1.49 (d, J=5.0 Hz, 1H), 1.5-1.75 (m, 9H), 1.82 (d, J=5.0 Hz, 1H), 3.83 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
16.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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